Ethyl 2-(3-(tert-butoxycarbonylamino)cyclopentyl)acetate
Description
Ethyl 2-(3-(tert-butoxycarbonylamino)cyclopentyl)acetate is a synthetic intermediate featuring a cyclopentyl backbone modified with a tert-butoxycarbonyl (Boc)-protected amine and an ethyl acetate ester group. The compound is synthesized from 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid via esterification, as described in Reference Examples 87 and 88 of EP 4,374,877 . Its structure is critical in medicinal chemistry, where the Boc group protects amines during multi-step syntheses, while the cyclopentyl ring balances steric bulk and conformational flexibility.
Properties
Molecular Formula |
C14H25NO4 |
|---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
ethyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]acetate |
InChI |
InChI=1S/C14H25NO4/c1-5-18-12(16)9-10-6-7-11(8-10)15-13(17)19-14(2,3)4/h10-11H,5-9H2,1-4H3,(H,15,17) |
InChI Key |
PXXBECGDDIQQLS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CCC(C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-((tert-butoxycarbonyl)amino)cyclopentyl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available cyclopentanone and tert-butyl carbamate.
Formation of Intermediate: Cyclopentanone is reacted with tert-butyl carbamate in the presence of a base such as sodium hydride to form the intermediate 3-(tert-butoxycarbonylamino)cyclopentanone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using bulk reactors to handle large quantities of starting materials and intermediates.
Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing techniques like crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:
Key Findings:
-
Acidic hydrolysis preserves the Boc group, while basic conditions may require subsequent neutralization to isolate the free acid .
-
Kinetic studies show ester hydrolysis proceeds faster under basic conditions (pH >10).
Deprotection of the Boc Group
The Boc-protected amine is cleaved under acidic conditions to generate primary amines:
Mechanistic Insight:
-
TFA protonates the Boc group’s carbonyl oxygen, facilitating elimination of CO₂ and tert-butanol .
-
Deprotection kinetics vary with solvent polarity, with DCM providing faster rates than dioxane .
Hydrogenation and Reduction
The cyclopentyl ring can undergo hydrogenation to modify stereochemistry or reduce unsaturated bonds:
Stereochemical Considerations:
-
Hydrogenation preserves the Boc group but may alter cyclopentane ring conformation.
-
Reductions with BH₃·THF exhibit moderate diastereoselectivity (dr 3:1) .
Coupling Reactions
The carboxylic acid (post-hydrolysis) participates in amide and peptide bond formation:
| Coupling Reagent | Base | Product | Efficiency |
|---|---|---|---|
| EDC/HOBt | DIPEA | Amides with primary amines | >90% conversion (HPLC) |
| HATU | NMM | Peptides with sterically hindered amines | 75–85% yield |
Case Study:
-
Ethyl 2-(3-(tert-butoxycarbonylamino)cyclopentyl)acetate was coupled with D-α-tocopherol using EDC/HCl and DMAP, achieving 72% yield of the ester-linked prodrug .
Nucleophilic Substitution
The acetate moiety undergoes nucleophilic displacement in the presence of strong bases:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| NaN₃ | DMF, 80°C, 24 h | Azide derivative | 68% |
| KSCN | THF, 18-crown-6, 60°C, 8 h | Thiocyanate analog | 54% |
Limitations:
Photochemical Reactions
UV irradiation induces decarboxylation or ring-opening in specialized setups:
| Wavelength | Solvent | Product | Application |
|---|---|---|---|
| 254 nm | MeCN | Cyclopentane-fused lactam | Heterocycle synthesis |
Scientific Research Applications
Medicinal Chemistry
Peptide Mimetics Development
- Ethyl 2-(3-(tert-butoxycarbonylamino)cyclopentyl)acetate is primarily noted for its potential in the synthesis of peptide mimetics. These compounds can mimic the structure and function of natural peptides, offering advantages such as increased stability and bioavailability. The incorporation of cyclopentane structures can enhance the binding affinity to target receptors, making this compound a valuable intermediate in drug design.
Bioactive Compound Synthesis
- The compound's structural features facilitate the design of bioactive molecules that can interact with biological systems. Its ability to participate in various chemical reactions makes it suitable for creating novel pharmacophores that may exhibit specific therapeutic activities.
Pharmacodynamics and Pharmacokinetics Studies
Understanding the pharmacodynamics and pharmacokinetics of this compound is crucial for its application in drug development. Interaction studies focus on:
- Binding Affinity : Investigating how well the compound binds to specific biological targets.
- Metabolism : Analyzing how the compound is metabolized within biological systems, which can influence its efficacy and safety profile.
Synthetic Methods and Case Studies
The synthesis of this compound can be achieved through various methods, including:
- Multi-step Synthesis : Utilizing protecting group strategies to ensure selective reactions occur at desired sites on the molecule.
- Catalytic Methods : Employing catalysts to enhance reaction efficiency and yield .
Case Study: Synthesis of Related Compounds
A notable case study involves the synthesis of ribociclib intermediates where this compound serves as a precursor. This illustrates its utility in producing complex molecules with therapeutic potential against cancer .
Mechanism of Action
The mechanism of action of Ethyl 2-(3-((tert-butoxycarbonyl)amino)cyclopentyl)acetate involves:
Molecular Targets: The compound can interact with various enzymes and receptors due to its amine group.
Comparison with Similar Compounds
Ethyl 5-[(3R)-4-(tert-Butoxycarbonylamino)-3-hydroxybutyl]thiophene-2-carboxylate
- Structure : Contains a thiophene ring and a hydroxybutyl-Boc side chain.
- Key Differences: Aromatic vs. Hydroxyl Group: Introduces polarity and hydrogen-bonding capability, enhancing water solubility relative to the target compound .
Methyl 2-(tert-Butoxycarbonylamino)-2-(dimethoxyphosphoryl)acetate (CAS: 89524-98-1)
- Structure : Replaces the cyclopentyl group with a dimethylphosphoryl moiety.
- Methyl Ester: Shorter alkyl chain (methyl vs. ethyl) may reduce lipophilicity .
Methyl 2-(t-butoxycarbonylamino)-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetate (CAS: 2940938-72-5)
- Structure : Features a bicyclo[1.1.1]pentane core with a trifluoromethyl group.
- Trifluoromethyl Group: Enhances electronegativity and bioavailability via fluorine’s electron-withdrawing effects .
Cyclohexylmethyl S-2-isopropylmethylaminoethyl isopropylphosphonothiolate
- Structure: Cyclohexyl ring with phosphonothiolate and isopropylamino groups.
- Key Differences: Larger Cyclohexyl Ring: Increases lipophilicity and steric bulk compared to cyclopentyl. Phosphonothiolate: Introduces sulfur and phosphorus, altering redox stability and metal-binding properties .
Structural and Functional Comparison Table
| Compound Name | Key Features | Impact on Properties |
|---|---|---|
| Ethyl 2-(3-(Boc-amino)cyclopentyl)acetate | Cyclopentyl, Boc, ethyl ester | Moderate lipophilicity, flexible backbone |
| Ethyl 5-[(3R)-4-Boc-amino-3-hydroxybutyl]thiophene-2-carboxylate | Thiophene, hydroxybutyl, Boc | Higher polarity, aromatic interactions |
| Methyl 2-Boc-amino-2-(dimethoxyphosphoryl)acetate | Dimethylphosphoryl, methyl ester | Enhanced steric hindrance, reduced lipophilicity |
| Methyl 2-Boc-amino-2-[3-CF3-bicyclo[1.1.1]pentanyl]acetate | Bicyclo[1.1.1]pentane, CF3 | Rigid structure, improved metabolic stability |
| Cyclohexylmethyl phosphonothiolate derivative | Cyclohexyl, phosphonothiolate | High lipophilicity, potential metal coordination |
Research Findings and Implications
- Synthetic Utility : The target compound’s cyclopentyl-Boc structure is advantageous in peptide synthesis due to its balance of flexibility and protection efficiency, contrasting with thiophene-based analogs (e.g., from ), which may require additional deprotection steps .
- Solubility Trends: Compounds with polar groups (e.g., hydroxyl in Ethyl 5-[(3R)-4-Boc-amino-3-hydroxybutyl]thiophene-2-carboxylate) exhibit higher aqueous solubility, whereas bicyclic or aromatic analogs (e.g., bicyclo[1.1.1]pentane derivatives) prioritize lipid membrane penetration .
- Biological Interactions: Phosphoryl and phosphonothiolate groups (e.g., CAS 89524-98-1 and compounds) may interact with enzymatic active sites, making them candidates for kinase inhibitors or prodrugs .
Biological Activity
Ethyl 2-(3-(tert-butoxycarbonylamino)cyclopentyl)acetate is a compound with significant potential in medicinal chemistry, particularly in the development of peptide-based drugs. Its unique structure, characterized by an ethyl ester and a tert-butoxycarbonyl group attached to a cyclopentane moiety, suggests various biological activities and applications. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : Approximately 285.38 g/mol
- Functional Groups : Ethyl ester, tert-butoxycarbonyl (Boc) group
The presence of the cyclopentane structure and specific functional groups may impart distinct biological activities and chemical reactivity, making it a valuable compound for research.
Synthesis Methods
This compound can be synthesized through various methods, including:
- Direct Esterification : Reacting cyclopentanecarboxylic acid derivatives with ethanol in the presence of acid catalysts.
- Boc Protection : Using tert-butoxycarbonyl chloride to protect amine groups during synthesis.
- Coupling Reactions : Employing coupling agents to facilitate the formation of amide bonds between amino acids and the cyclopentane derivative.
Pharmacological Applications
This compound has shown potential in several pharmacological contexts:
- Peptide Synthesis : It serves as a building block in the synthesis of peptide-based drugs, particularly those targeting specific receptors or enzymes.
- NR2B Receptor Antagonism : Related compounds have been identified as potent NR2B receptor antagonists, which are crucial in treating conditions like neuropathic pain and Parkinson’s disease . The structural similarities suggest that this compound may exhibit similar activities.
Case Studies and Research Findings
-
In Vivo Efficacy : In studies involving related aminocyclopentane derivatives, compounds demonstrated significant efficacy in animal models for neuropathic pain, with favorable pharmacokinetic profiles (e.g., good oral bioavailability and receptor occupancy) .
Compound ED50 (mg/kg) Species %F (Bioavailability) T1/2 (hr) 22 4.8 Rat 34 0.7 16 <10 Rat 23 1.4 - Cytotoxicity Studies : Compounds structurally related to this compound were assessed for cytotoxicity against various cell lines. Results indicated that many derivatives maintained cell viability at concentrations up to 10 µM, suggesting a favorable safety profile .
- GSK-3β Inhibition : Some studies have linked structural analogs to inhibition of GSK-3β, a kinase involved in various signaling pathways related to cancer and neurodegenerative diseases . The inhibitory activity was quantified with IC50 values ranging from 10 to over 1000 nM depending on structural modifications.
Q & A
Q. What are the recommended synthetic methodologies for Ethyl 2-(3-(tert-butoxycarbonylamino)cyclopentyl)acetate?
The synthesis typically involves sequential Boc protection, cyclopentane functionalization, and esterification. A representative approach includes:
- Step 1 : Boc protection of 3-aminocyclopentanol using di-tert-butyl dicarbonate (Boc anhydride) in a basic medium (e.g., aqueous NaHCO₃) .
- Step 2 : Acetic acid side-chain introduction via alkylation or coupling. For example, ethyl bromoacetate can react with the Boc-protected amine under nucleophilic conditions .
- Step 3 : Purification via silica gel column chromatography (hexane/ethyl acetate gradients) and characterization using NMR (¹H, ¹³C), IR, and mass spectrometry .
Key Considerations : Monitor Boc stability during acidic/basic conditions. Yield optimization may require temperature control (0°C to RT) and stoichiometric adjustments of coupling agents like EDC/HOBt .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Identify Boc tert-butyl signals (δ ~1.4 ppm for ¹H; ~28 ppm for ¹³C), cyclopentyl protons (δ 1.5–2.5 ppm), and ester carbonyl (δ ~170–175 ppm) .
- IR Spectroscopy : Confirm Boc C=O (~1700 cm⁻¹) and ester C=O (~1740 cm⁻¹) stretches .
- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .
Note : Compare data with structurally analogous compounds (e.g., ethyl 2-((tert-butoxycarbonyl)amino)acetate) to resolve ambiguities .
Advanced Research Questions
Q. How can low yields in the coupling step be addressed during synthesis?
Low yields often arise from incomplete activation of the carboxylic acid or steric hindrance. Methodological improvements include:
- Alternative Coupling Agents : Replace EDC/HOBt with DCC/DMAP or PyBOP for enhanced efficiency .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or CH₃CN) to improve reagent solubility .
- Microwave-Assisted Synthesis : Reduce reaction time and improve conversion rates under controlled heating .
Data Contradiction Example : If Boc deprotection occurs prematurely, TLC monitoring (hexane/EtOAc) and adjusting pH during workup can mitigate side reactions .
Q. How to resolve NMR data contradictions suggesting diastereomer formation?
Diastereomers may form if the cyclopentyl group has stereochemical heterogeneity. Strategies include:
- Chiral HPLC : Separate enantiomers using a chiral stationary phase (e.g., Chiralpak IA/IB) and confirm purity .
- 2D NMR (NOESY/ROESY) : Identify spatial proximity of protons to assign stereochemistry. For example, cross-peaks between cyclopentyl-CH₂ and Boc groups can clarify configuration .
Case Study : In analogous syntheses, unexpected NOE correlations revealed axial vs. equatorial substituent orientations, necessitating revised conformational models .
Q. What are the optimal conditions for Boc deprotection in downstream applications?
- Acidic Deprotection : Use 4M HCl/dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM) for 1–2 hours .
- Neutralization : Quench with aqueous NaHCO₃ post-deprotection to stabilize the free amine.
Caution : Prolonged exposure to strong acids may degrade the cyclopentyl scaffold. Monitor by TLC or LC-MS to ensure complete deprotection without side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
